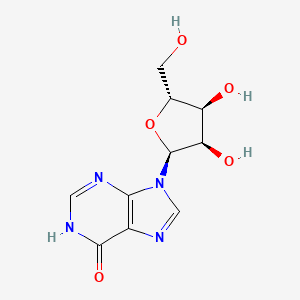

Alpha-inosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

38183-47-0 |

|---|---|

Molekularformel |

C10H12N4O5 |

Molekulargewicht |

268.23 g/mol |

IUPAC-Name |

9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10+/m1/s1 |

InChI-Schlüssel |

UGQMRVRMYYASKQ-CRKDRTNXSA-N |

Isomerische SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anomeric Configuration of Alpha-Inosine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the anomeric configuration of alpha-inosine (α-inosine). It defines the stereochemical properties, outlines the definitive experimental protocols for its determination, presents comparative analytical data, and illustrates the core concepts through structured diagrams.

Introduction to Anomeric Configuration in Nucleosides

In nucleoside chemistry, the term "anomer" refers to diastereomers that differ in configuration specifically at the hemiacetal or hemiketal carbon. In purine and pyrimidine nucleosides, this stereocenter is the C1' carbon of the ribose or deoxyribose sugar moiety. The configuration at this anomeric carbon is designated as either alpha (α) or beta (β).

-

Beta (β) Configuration: The nucleobase is positioned on the same side (cis) of the sugar ring as the exocyclic C5' hydroxymethyl group. The vast majority of naturally occurring nucleosides, including standard inosine found in tRNA, exist in the β-configuration.[1][2][3][4]

-

Alpha (α) Configuration: The nucleobase is positioned on the opposite side (trans) of the sugar ring relative to the C5' hydroxymethyl group.[5] Alpha-nucleosides are rare in nature but are of significant interest in medicinal chemistry and drug development due to their unique structural properties and potential biological activities.[1][2][6]

Therefore, by definition, This compound is the diastereomer of inosine in which the hypoxanthine base is attached to the C1' carbon of the ribose ring in the α-configuration.

Figure 1: Comparison of α-Inosine and β-Inosine anomeric configurations.

Experimental Determination of Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the anomeric configuration of nucleosides.[7][8][9] Key experiments include one-dimensional ¹H NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY).

Objective: To unambiguously assign the anomeric configuration of a synthesized inosine analogue.

A. Sample Preparation:

-

Dissolve 5-10 mg of the nucleoside sample in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a small amount of an internal standard for chemical shift referencing, such as DSS or TMS, if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and free of particulate matter.

B. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal signal dispersion.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Parameters: Acquire data at a constant temperature (e.g., 298 K). Use a sufficient number of scans to achieve a high signal-to-noise ratio. A repetition delay of at least 5 times the longest T₁ relaxation time is recommended for accurate integration.

-

-

2D NOESY Spectroscopy:

-

Pulse Program: Standard noesygpph or similar phase-sensitive NOESY sequence.

-

Mixing Time (τₘ): This is a critical parameter. For small molecules like nucleosides, mixing times typically range from 300 ms to 800 ms. An array of mixing times may be tested to optimize the NOE signal.[10]

-

Acquisition Parameters: Collect a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution. The number of scans per increment should be optimized for sensitivity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. inosine | SGD [yeastgenome.org]

- 4. Inosine - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. 1H NMR conformational study of a variety of alpha-anomers of C5-substituted 2'-deoxyuridines: comparison to their antiherpetic beta counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Research Portal [scholarship.libraries.rutgers.edu]

- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

The Alpha Anomer: A Comprehensive Technical Guide to the Discovery and Synthesis of α-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleosides, the fundamental building blocks of nucleic acids, predominantly exist in nature as β-anomers. However, their stereoisomers, the α-anomers, have garnered significant attention due to their unique biochemical properties and therapeutic potential. Possessing enhanced stability against enzymatic degradation compared to their β-counterparts, α-nucleosides and their derivatives have emerged as promising candidates in the development of novel antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of α-nucleosides, tailored for researchers, scientists, and professionals in the field of drug development. We present a detailed overview of key synthetic methodologies, supported by quantitative data, experimental protocols, and visual diagrams of reaction workflows and signaling pathways to facilitate a comprehensive understanding of this important class of molecules.

Introduction: The Discovery of a Rare Anomer

While β-nucleosides form the canonical backbone of DNA and RNA, the existence of their α-anomeric counterparts was first recognized as a rare natural occurrence. The initial discoveries of α-nucleoside derivatives were often as byproducts in reactions aimed at synthesizing β-nucleosides. These unique molecules are characterized by the nucleobase being positioned on the same side of the sugar ring as the C1'-H, in contrast to the trans configuration of β-nucleosides. This seemingly subtle stereochemical difference imparts significant changes in their three-dimensional structure and, consequently, their biological activity and metabolic stability. The intrinsic resistance of the α-glycosidic bond to enzymatic cleavage by nucleoside phosphorylases and hydrolases has been a primary driver for their exploration as therapeutic agents.

Synthetic Strategies for α-Nucleosides

The stereoselective synthesis of α-nucleosides presents a significant challenge in carbohydrate chemistry. The inherent thermodynamic preference for the β-anomer often necessitates carefully designed synthetic routes and reaction conditions to favor the formation of the α-isomer. Several key methodologies have been developed and refined over the years, each with its own advantages and limitations.

The Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)

The Vorbrüggen glycosylation is a cornerstone of modern nucleoside synthesis, widely employed for its mild reaction conditions and broad applicability.[1] The reaction typically involves the coupling of a silylated nucleobase with a protected sugar, activated by a Lewis acid catalyst.[2] While this method often favors the formation of the thermodynamically more stable β-anomer due to neighboring group participation from the C2'-acyl protecting group, manipulation of reaction parameters can steer the stereoselectivity towards the α-anomer.

Key factors influencing the α/β ratio in Vorbrüggen glycosylation include the choice of solvent, Lewis acid, and the protecting groups on the sugar moiety. Non-participating protecting groups at the C2' position of the sugar can diminish the preference for the β-anomer.

The Mercuri Procedure

One of the earliest methods for nucleoside synthesis, the mercuri procedure, involves the reaction of a mercury salt of a nucleobase with a protected glycosyl halide.[1] This method has been successfully applied to the synthesis of various α-nucleosides. The stereochemical outcome of the mercuri process can be influenced by the nature of the reactants and the reaction conditions.

The Fusion Method

The fusion method is a straightforward approach that involves the direct reaction of a peracylated sugar with a nucleobase at high temperatures, often in the presence of an acid catalyst.[2] While simple in execution, this method can lead to a mixture of anomers and other side products, necessitating careful purification.[2] The anomeric ratio is sensitive to the reaction temperature and the specific reactants used.

Anomerization of β-Nucleosides

An alternative strategy to obtain α-nucleosides is through the anomerization of the more readily accessible β-isomers. This can be achieved under various conditions, including treatment with Lewis acids or other reagents that can facilitate the cleavage and reformation of the glycosidic bond.

Quantitative Data on α-Nucleoside Synthesis

The efficiency and stereoselectivity of α-nucleoside synthesis are critical parameters for their practical application in drug discovery and development. The following tables summarize quantitative data from various synthetic approaches, providing a comparative overview of yields and anomeric ratios.

| Nucleobase | Sugar Derivative | Method | Catalyst/Conditions | α:β Ratio | Total Yield (%) | Reference |

| Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Anomerization | Acetic anhydride/Sulphuric acid | 3:1 | ~70 (of α-anomer after separation) | [3] |

| 6-Chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Vorbrüggen | TMSOTf, MeCN | - | 45 (tubercidin after further steps) | [4] |

| 2-Amino-6-chloropurine (pivaloylated) | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Vorbrüggen | TMSOTf, MeCN | - | 18 (7-deazaguanosine after further steps) | [4] |

| Uracil Derivatives | 2'-deoxy-2'-fluoro-1-bromo-arabinofuranose | Glycosylation | MeCN or CH2Cl-CH2Cl | Favorable β/α | High | [5] |

Table 1: Synthesis of α-Ribonucleosides and Deoxyribonucleosides.

| Starting Material | Reagents | Conditions | α:β Ratio | Yield (%) | Reference |

| β-Thymidine derivative | TMS-triflate | Acetonitrile | - | 50 (of α-thymidine) | [1] |

| β-2-deoxy-2-methoxy tubercidin | 1 M aqueous hydrochloric acid | - | - | 13 (of α-anomer) | [1] |

Table 2: Anomerization of β-Nucleosides to α-Nucleosides.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of α-nucleosides.

General Protocol for Vorbrüggen Glycosylation of Silylated Pyrimidines

Materials:

-

Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

-

Silylated pyrimidine base

-

Anhydrous solvent (e.g., acetonitrile, dichloroethane)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a solution of the silylated pyrimidine base in the anhydrous solvent under an inert atmosphere, add the protected sugar derivative.

-

Cool the reaction mixture to the desired temperature (often 0 °C or room temperature).

-

Slowly add the Lewis acid catalyst to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the α and β anomers.

Synthesis of 2-Amino-6-chloro-9-(α-D-ribofuranosyl)purine

Materials:

-

2-Amino-6-chloropurine

-

Protected D-ribofuranose derivative

-

Coupling reagents (e.g., cesium carbonate)

-

Anhydrous solvent (e.g., N-methylpyrrolidinone)

Procedure:

-

Suspend 2-amino-6-chloropurine and a protected β-chlororibose derivative in anhydrous N-methylpyrrolidinone.

-

Add cesium carbonate to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

After the reaction is complete, dilute the mixture with an appropriate solvent and filter to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the protected α-nucleoside.

-

Deprotect the nucleoside using standard procedures (e.g., treatment with methanolic ammonia) to obtain the final product.

Biological Significance and Mechanisms of Action

The unique structural features of α-nucleosides have led to their investigation as potent therapeutic agents, particularly in the fields of virology and oncology.

Antiviral Activity

Many α-nucleoside analogs exhibit significant antiviral activity by targeting viral polymerases. Once inside a cell, these nucleoside analogs are phosphorylated to their active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thereby halting viral replication.

Caption: General mechanism of antiviral α-nucleosides.

Anticancer Activity: The Case of TAS-106

TAS-106 (3'-C-ethynylcytidine) is an α-nucleoside analog that has demonstrated potent antitumor activity.[6][7][8] Its mechanism of action is multifaceted, primarily involving the inhibition of RNA synthesis and interference with DNA repair pathways.

Once inside the cell, TAS-106 is phosphorylated to its active triphosphate form, ECTP.[7] ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to a global shutdown of RNA synthesis.[3][8] This inhibition of transcription is a key contributor to its cytotoxic effects.

Furthermore, TAS-106 has been shown to downregulate the expression of key proteins involved in homologous recombination-mediated DNA repair, such as BRCA2 and Rad51.[2] This suppression of DNA repair sensitizes cancer cells to DNA-damaging agents and radiation therapy.

Caption: Mechanism of action of the α-nucleoside analog TAS-106.

Conclusion and Future Perspectives

α-Nucleosides represent a fascinating and therapeutically promising class of compounds that deviate from the canonical β-anomeric structure of natural nucleosides. Their enhanced enzymatic stability makes them attractive scaffolds for the design of novel drugs. While significant progress has been made in the stereoselective synthesis of α-nucleosides, challenges remain in achieving high yields and stereoselectivity for a broad range of nucleobases. Future research will likely focus on the development of more efficient and scalable synthetic methodologies, as well as the exploration of new biological targets for α-nucleoside analogs. The continued investigation of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics for a variety of diseases.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of α-nucleosides.

Caption: General workflow for Vorbrüggen glycosylation.

Caption: General workflow for anomerization of β-nucleosides.

References

- 1. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A nucleoside anticancer drug, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (TAS106), sensitizes cells to radiation by suppressing BRCA2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs from that of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TAS-106: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of α-Anomeric Nucleosides: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Nucleosides, the fundamental building blocks of nucleic acids, predominantly exist in nature in the β-anomeric configuration. Their counterparts, α-anomeric nucleosides, where the nucleobase is in a trans relationship to the hydroxymethyl group of the sugar moiety, are exceptionally rare in biological systems.[1][2][3] Despite their scarcity, these molecules exhibit unique stereochemical properties, including remarkable stability against enzymatic degradation, which has garnered significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the natural occurrence of α-anomeric nucleosides, detailing their discovery, biological sources, and the experimental methodologies used for their isolation and characterization.

Introduction: The Anomeric Distinction

In standard nucleosides (β-anomers), the glycosidic bond connecting the nucleobase to the C1' carbon of the ribose or deoxyribose sugar is in a cis orientation relative to the C4'-hydroxymethyl group. In contrast, α-anomers feature a trans orientation at this anomeric center. This seemingly subtle stereochemical inversion has profound consequences for the molecule's three-dimensional structure and its interaction with biological macromolecules. While β-nucleosides form the backbone of DNA and RNA, α-nucleosides are not incorporated into naturally occurring nucleic acids.[4] Their resistance to cleavage by many standard nucleases and phosphorylases makes them intriguing candidates for therapeutic applications.[2][5]

Discovery and Natural Sources of α-Anomeric Nucleosides

The discovery of α-nucleosides in nature was not a direct observation of free molecules but rather the identification of α-glycosidic linkages within larger, essential cofactors. The first such discovery was in 1955 within a derivative of diphosphopyridine nucleotide (DPN), now known as nicotinamide adenine dinucleotide (NAD).[6] Since then, a small but significant number of α-nucleosides and their derivatives have been isolated from various biological sources, primarily microorganisms.

Data Presentation

The following table summarizes the key discoveries of naturally occurring α-anomeric nucleosides and their derivatives.

| Year of Discovery | α-Nucleoside / Derivative | Natural Source | Key Researchers |

| 1955 | α-DPN (α-NAD) | Diphosphopyridine nucleotide (DPN) preparations | Kaplan et al. |

| 1963 | 5,6-Dimethyl-1-α-D-ribofuranosyl benzimidazole-3′-phosphate | Vitamin B12 | Bonnett et al. |

| 1965 | α-NAD, α-NADP, α-Nicotinic acid mononucleotide, α-Nicotinic acid adenine dinucleotide | Azotobacter vinelandii | Suzuki et al. |

| 1965 | α-Cytidine | Hydrolysate of yeast RNA | Gassen et al. |

| 1971 | α-Adenosine | Corrinoid factor Cx from Propionibacterium shermanii | Dinglinger et al. |

Table 1: Chronological summary of the discovery of α-anomeric nucleosides in natural sources.

Quantitative Data

Quantitative analysis of α-anomeric nucleosides in their native biological contexts is exceedingly challenging due to their extremely low abundance. Published literature emphasizes their rarity, and standardized concentrations in specific tissues or organisms are not well-established. The molecules are often present in trace amounts, making their quantification a complex analytical task requiring highly sensitive methods.

| α-Nucleoside / Derivative | Natural Source | Reported Concentration |

| α-NAD | Azotobacter vinelandii | Data not available |

| α-Adenosine | Propionibacterium shermanii | Data not available |

| α-Cytidine | Yeast RNA Hydrolysate | Data not available |

Table 2: Status of quantitative data on the natural abundance of α-anomeric nucleosides. Note the general lack of specific concentration data in the literature.

Biological Significance and Metabolic Context

α-Anomeric nucleosides are not known to participate as primary messengers or intermediates in mainstream metabolic pathways such as glycolysis or the citric acid cycle.[7][8] Their biological significance stems from their incorporation into essential, evolutionarily ancient molecules and their unique chemical properties.

-

Cofactor Integration: The most prominent roles for α-nucleosides are as structural components of vital coenzymes. The α-ribosyl linkage in Vitamin B12 and the presence of α-NAD in bacteria like Azotobacter vinelandii demonstrate that this anomeric form, while rare, is utilized for specific biochemical functions.[9]

-

Enzymatic Stability: α-Nucleosides and oligonucleotides constructed from them show high resistance to degradation by various nucleases, which readily cleave their β-counterparts.[5] This stability is a key property explored in the development of antisense therapies and antiviral drugs, as it can prolong the half-life of a potential therapeutic agent.

Experimental Protocols

Isolation and Characterization from Natural Sources

The isolation of α-nucleosides from biological matrices is a multi-step process that relies on the subtle physicochemical differences between anomers. The general workflow involves extraction, separation, and structural elucidation.

Methodology:

-

Sample Preparation & Extraction: The source material (e.g., bacterial cell paste, yeast) is homogenized. If the target α-nucleoside is part of a larger molecule (e.g., Vitamin B12), specific hydrolysis (acidic, basic, or enzymatic) is required to cleave the glycosidic bond and release the nucleoside.[10]

-

Initial Separation (Column Chromatography): The crude hydrolysate or extract is subjected to column chromatography. Ion-exchange resins, such as Dowex, are frequently used. For instance, Gassen et al. (1965) used a Dowex-1 column with a formic acid gradient to separate α-cytidine from a yeast RNA hydrolysate.

-

High-Resolution Separation (HPLC): Fractions from the initial separation are further purified using High-Performance Liquid Chromatography (HPLC). Reversed-phase (e.g., C18) columns with carefully optimized aqueous/organic mobile phases are typically required to resolve the α- and β-anomers, which often have very similar retention times.[11][12]

-

Structural Elucidation:

-

NMR Spectroscopy: 1H and 13C NMR are definitive methods for distinguishing anomers. The coupling constant between H-1' and H-2' protons (J_H1'-H2') and the chemical shifts of the anomeric proton and carbon are characteristic for each configuration.[13]

-

Mass Spectrometry (MS): High-resolution MS is used to confirm the elemental composition.

-

X-Ray Crystallography: When single crystals can be obtained, X-ray diffraction provides unambiguous proof of the α-anomeric stereochemistry by mapping the precise three-dimensional arrangement of atoms.[14]

-

Chemical Synthesis: The Vorbrüggen Glycosylation

Due to their scarcity in nature, chemical synthesis is the primary route for obtaining α-nucleosides for research and drug development. The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is a versatile and widely used method.[3][15]

Methodology:

-

Base Silylation: The heterocyclic nucleobase (e.g., adenine, cytosine) is silylated, typically using hexamethyldisilazane (HMDS) and a catalyst like ammonium sulfate. This step increases the nucleophilicity and solubility of the base in organic solvents.

-

Sugar Preparation: A suitably protected ribose or deoxyribose derivative is used. A common choice is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The protecting groups (e.g., benzoyl) are crucial for directing the reaction.

-

Coupling Reaction: The silylated base and the protected sugar are dissolved in an aprotic solvent (e.g., acetonitrile). A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added to activate the sugar at the anomeric center. The reaction typically produces a mixture of α- and β-anomers. The ratio of anomers can be influenced by the solvent, temperature, and the nature of the protecting groups on the sugar.[16]

-

Separation: The resulting anomeric mixture is separated by column chromatography or HPLC.

-

Deprotection: The protecting groups on the sugar and base are removed (e.g., using methanolic ammonia) to yield the final α-nucleoside.

Conclusion and Future Outlook

The natural occurrence of α-anomeric nucleosides is a fascinating exception to the overwhelming prevalence of the β-configuration in nucleic acid biochemistry. While extremely rare, their discovery in fundamental molecules like Vitamin B12 and NAD highlights their specialized roles in biology. The primary challenge remains their detection and quantification in natural systems. For researchers in drug development, the inherent enzymatic stability of the α-anomeric linkage continues to make these compounds attractive scaffolds for designing novel therapeutics. Advances in synthetic chemistry and high-sensitivity analytical techniques will be crucial for further exploring the biological roles and therapeutic potential of this unique class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]

- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. alpha-DNA II. Synthesis of unnatural alpha-anomeric oligodeoxyribonucleotides containing the four usual bases and study of their substrate activities for nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metabolic Pathways | Microbiology [courses.lumenlearning.com]

- 9. Transcriptional Profiling of Nitrogen Fixation in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. alpha-Nucleosides in biological systems. Crystal structure and conformation of alpha-cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 16. Vorbrüggen Glycosylation [drugfuture.com]

The Alpha-Inosine Anomer: A Question of Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and pharmacology, the stereochemistry of a molecule is paramount to its function. For nucleosides, the building blocks of nucleic acids and critical signaling molecules, this principle is exemplified by the orientation of the glycosidic bond that links the nucleobase to the ribose sugar. This orientation gives rise to two anomers: alpha (α) and beta (β). While the β-anomer of inosine is a well-established, naturally occurring molecule with diverse and vital biological roles, the α-inosine anomer is conspicuously absent from natural biological systems.[1][2][3]

This technical guide will delve into the biological significance, or rather the general lack thereof in a natural context, of the alpha-inosine anomer. It will explore the fundamental principles of enzyme stereospecificity that dictate the exclusive use of β-nucleosides in nature. Furthermore, this guide will discuss the synthetic chemistry of α-nucleosides and their emerging potential as therapeutic agents, precisely because their unnatural configuration imparts them with unique pharmacological properties.

The Anomeric Distinction: Alpha vs. Beta Inosine

The defining structural difference between the α- and β-anomers of inosine lies in the spatial arrangement of the hypoxanthine base relative to the ribose sugar moiety. In the naturally occurring β-anomer, the hypoxanthine base is on the same side of the ribose ring as the 5'-hydroxymethyl group (a cis relationship). Conversely, in the α-anomer, the hypoxanthine base is on the opposite side (a trans relationship).[3] This seemingly subtle difference has profound implications for how the molecule is recognized and processed by cellular machinery.

Caption: Structural comparison of β-inosine and α-inosine, highlighting the different stereochemistry of the glycosidic bond.

The Dogma of β-Anomers in Biology

The overwhelming prevalence of β-nucleosides in biological systems is a direct consequence of the stereospecificity of the enzymes involved in their synthesis and utilization.[4]

Enzymatic Stereoselectivity

Enzymes, through their precisely folded three-dimensional structures, create active sites that are exquisitely sensitive to the shape and stereochemistry of their substrates. The enzymes responsible for nucleoside metabolism, such as purine nucleoside phosphorylase (PNP), are tailored to bind and process only the β-anomers.[5]

Purine Nucleoside Phosphorylase (PNP): A Case Study

PNP catalyzes the reversible phosphorolysis of β-inosine to hypoxanthine and α-D-ribose 1-phosphate.[5][6] The active site of PNP forms a network of hydrogen bonds and hydrophobic interactions with the β-inosine molecule. The specific orientation of the ribose and the hypoxanthine in the β-configuration is critical for proper positioning within the active site, allowing for catalysis to occur.[7] An α-inosine molecule, with its inverted stereochemistry at the anomeric carbon, would not fit correctly into the active site, preventing its recognition and processing by the enzyme. This enzymatic selectivity is a fundamental reason why α-inosine is not found in natural metabolic pathways.

The Multifaceted Biological Significance of β-Inosine

To appreciate the context of the alpha-anomer's absence, it is crucial to understand the well-documented roles of its naturally occurring counterpart, β-inosine.

β-Inosine is a central intermediate in purine metabolism.[8] It is formed from the deamination of adenosine or from the dephosphorylation of inosine monophosphate (IMP).[9] Its primary functions include:

-

A Precursor for Purine Synthesis: β-Inosine can be salvaged and converted back into inosine monophosphate (IMP), which is a precursor for the synthesis of adenosine and guanosine nucleotides.

-

Role in RNA: β-Inosine is a component of transfer RNA (tRNA), where it can be found at the wobble position of the anticodon, enabling a single tRNA to recognize multiple codons.[8]

-

Signaling and Neuromodulation: β-Inosine can exert biological effects by interacting with various receptors, including adenosine receptors, and has been shown to have neuroprotective and immunomodulatory properties.[8][9]

Caption: Simplified signaling pathway of β-inosine via the A2A adenosine receptor.

α-Inosine: A Synthetic Anomer with Therapeutic Potential

While absent in nature, the α-anomer of inosine and other nucleosides have garnered significant interest in medicinal chemistry and drug development.[1][10] Their "unnatural" stereochemistry makes them resistant to degradation by enzymes like PNP, which can significantly increase their in vivo half-life.[1] This property, combined with the potential for novel biological activities, makes them attractive candidates for antiviral and anticancer therapies.[10][11]

Synthesis and Properties of α-Nucleosides

The synthesis of α-nucleosides is a non-trivial challenge in organic chemistry, as glycosylation reactions often favor the formation of the more stable β-anomer.[1][4] However, various stereoselective methods have been developed to produce α-anomers, including the use of specific catalysts and reaction conditions.[1][12]

| Property of α-Nucleosides | Implication in Drug Development |

| Resistance to Enzymatic Cleavage | Increased metabolic stability and longer biological half-life.[1] |

| Unique 3D Structure | Potential for novel interactions with biological targets (e.g., viral enzymes, receptors).[3] |

| Formation of Parallel Duplexes | Potential applications in antisense and gene-targeting therapies.[1] |

Table 1: Key Properties of α-Nucleosides and Their Relevance in Drug Development.

Experimental Protocols: A Generalized Approach to α-Nucleoside Synthesis

While specific protocols vary depending on the desired nucleoside, a common strategy for synthesizing α-nucleosides is the Vorbrüggen glycosylation . The key steps generally involve:

-

Preparation of the Glycosyl Donor: The ribose sugar is appropriately protected, often with acetyl or benzoyl groups, and activated at the anomeric carbon (e.g., as a glycosyl halide).

-

Silylation of the Nucleobase: The nucleobase (e.g., hypoxanthine) is silylated to increase its solubility and nucleophilicity.

-

Condensation Reaction: The activated sugar is reacted with the silylated base in the presence of a Lewis acid catalyst (e.g., TMS-triflate). The choice of solvent and catalyst can influence the α/β selectivity.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final α-nucleoside.

Caption: A generalized workflow for the chemical synthesis of α-inosine.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]

- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 5. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1′-homo-N-2′-deoxy-α-nucleosides: synthesis, characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Alpha-Inosine: A Technical Guide to Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nucleoside Conformation

The biological function and interaction of nucleosides are intrinsically linked to their three-dimensional conformation. This conformation is primarily defined by three key features: the pucker of the furanose (sugar) ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.

The furanose ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as either C2'-endo (South) or C3'-endo (North)[1][2][3]. The glycosidic torsion angle (χ) describes the rotation around the N9-C1' bond and determines whether the purine base is oriented anti (away from the sugar ring) or syn (over the sugar ring)[4].

Predicted Structure and Conformation of Alpha-Inosine

Direct experimental data from X-ray crystallography or high-resolution NMR spectroscopy for α-inosine is not publicly available. However, based on extensive theoretical and experimental studies on α-anomeric purine nucleosides, a detailed prediction of its conformational preferences can be made.

Glycosidic Torsion Angle (χ)

In contrast to their β-anomeric counterparts, α-nucleosides, including α-purine nucleosides, exhibit a restricted range for the glycosidic torsion angle and predominantly favor the anti conformation[5]. The syn conformation is generally energetically less favorable for α-ribonucleosides due to steric hindrance[5]. Therefore, α-inosine is predicted to strongly prefer the anti conformation.

Sugar Pucker

The sugar pucker in α-anomers is also more restricted compared to β-anomers[5]. While β-purine nucleosides in solution exist in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations, theoretical calculations suggest that the interconversion pathway between these states in α-anomers occurs through an O4'-exo transition state, unlike the O4'-endo path for β-anomers[5]. The preferred sugar pucker for α-purine ribonucleosides is generally a C2'-endo or a conformation in the South/East region of the pseudorotational cycle.

Exocyclic Group Conformation

The conformation of the 5'-hydroxymethyl group is described by the torsion angle γ (O5'-C5'-C4'-C3'). The three classical staggered conformations are gauche+ (g+), trans (t), and gauche- (g-). For most nucleosides, the g+ rotamer is the most populated. It is anticipated that α-inosine would also predominantly adopt the gauche+ conformation.

Quantitative Conformational Data (Predicted for this compound and Based on Alpha-Purine Nucleoside Analogs)

The following tables summarize the predicted and expected ranges for the key conformational parameters of α-inosine, based on data from related α-purine nucleosides.

Table 1: Predicted Torsion Angles for α-Inosine

| Torsion Angle | Atoms Defining the Angle | Predicted Conformation | Expected Range (degrees) |

| Glycosidic (χ) | O4'-C1'-N9-C4 | anti | -90 to -150 |

| Backbone (γ) | O5'-C5'-C4'-C3' | gauche+ | 40 to 80 |

Table 2: Predicted Sugar Pucker Parameters for α-Inosine

| Parameter | Description | Predicted State | Expected Range |

| Pseutorotation Phase Angle (P) | Describes the phase of the pucker | South/East | 140° to 180° |

| Pucker Amplitude (νm) | Describes the degree of pucker | 30° to 40° |

Experimental Protocols for Conformational Analysis

The determination of nucleoside conformation relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution[6][7][8][9].

Methodology:

-

Sample Preparation: A purified sample of the nucleoside is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range.

-

Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

-

¹H NMR: To determine chemical shifts and proton-proton coupling constants (³JHH).

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., the sugar ring).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space interactions between protons, which provides information on the glycosidic torsion angle.

-

¹³C NMR and HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and their attached protons.

-

-

Data Analysis:

-

Sugar Pucker: The population of N- and S-type conformers is determined by analyzing the vicinal proton-proton coupling constants within the sugar ring (e.g., J(H1'-H2'), J(H2'-H3'), J(H3'-H4')) using the Karplus equation[2].

-

Glycosidic Torsion Angle: The relative orientation of the base and sugar is determined by the presence and intensity of NOE cross-peaks between the base protons (e.g., H8) and the sugar protons (e.g., H1', H2').

-

Exocyclic Group Conformation: The conformation around the C4'-C5' bond is determined from the analysis of J(H4'-H5') and J(H4'-H5'') coupling constants.

-

X-Ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the nucleoside's conformation in the solid state[10][11][12][13].

Methodology:

-

Crystallization: High-purity nucleoside is dissolved in a suitable solvent system, and crystals are grown by slow evaporation, vapor diffusion, or cooling methods[13]. This is often the most challenging step[10].

-

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam[11][12]. The diffraction pattern is recorded on a detector as the crystal is rotated[10][13].

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data[12].

-

Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, giving a detailed picture of the solid-state conformation.

Computational Modeling

Computational methods are used to predict and rationalize the conformational preferences of nucleosides.

Methodology:

-

Model Building: A starting 3D structure of the molecule is generated.

-

Conformational Search: A systematic search of the conformational space is performed by rotating around flexible bonds (e.g., the glycosidic bond, backbone torsion angles).

-

Energy Calculations: The potential energy of each conformation is calculated using quantum mechanics (e.g., DFT) or molecular mechanics (e.g., force fields like AMBER or CHARMM) methods.

-

Analysis: The low-energy conformations are identified, and their geometries and relative populations (based on Boltzmann statistics) are analyzed to predict the conformational landscape of the molecule.

Visualizations

Logical Relationship of Conformational Parameters

Caption: Key parameters determining the overall conformation of α-inosine.

Experimental Workflow for Conformational Analysis

Caption: Workflow for determining the 3D conformation of α-inosine.

Conclusion

While direct experimental structural data for α-inosine remains to be published, a robust model of its conformational preferences can be constructed from the wealth of data on related α-purine nucleosides. It is predicted that α-inosine will predominantly adopt an anti glycosidic conformation with a sugar pucker in the South/East region of the pseudorotational cycle. The experimental and computational methodologies outlined in this guide provide a clear framework for the future definitive characterization of α-inosine's structure. Such knowledge is crucial for understanding its potential role in novel therapeutic agents and for the rational design of nucleic acid-based drugs and probes.

References

- 1. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 4. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 5. Stereochemical studies on nucleic acid analogues. I. Conformations of alpha-nucleosides and alpha-nucleotides: interconversion of sugar puckers via O4'-exo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 7. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. people.bu.edu [people.bu.edu]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Dawn of a New Anomer: An In-depth Guide to Early Research on Purine Alpha-Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleoside chemistry and its profound impact on therapeutics, the early exploration of purine alpha-nucleoside analogs represents a pivotal, albeit less traversed, chapter. While their beta-anomer counterparts have taken center stage in the development of antiviral and anticancer agents, the initial investigations into α-nucleosides laid crucial groundwork for understanding the stereo-specificity of biological systems. These early studies, primarily conducted from the 1950s through the 1970s, delved into the synthesis, enzymatic stability, and nascent biological activities of these unique structures, offering a glimpse into a world of inverted stereochemistry at the anomeric carbon. This technical guide provides a comprehensive overview of this foundational research, presenting key data, detailed experimental protocols, and visual representations of the core concepts that emerged from this pioneering era.

Core Findings from Early Research

Early investigations into purine α-nucleoside analogs were characterized by novel synthetic approaches and initial forays into their biological implications. A key finding was their remarkable stability against certain enzymes that readily metabolize the natural β-anomers. This resistance sparked interest in their potential as metabolic probes and therapeutic agents.

Quantitative Biological Activity Data

The initial biological evaluations of purine α-nucleoside analogs were often qualitative or semi-quantitative. However, some studies provided concrete data on their inhibitory effects, particularly against cancer cell lines. The following table summarizes available quantitative data from this early period.

| Compound | Cell Line(s) | Biological Activity Metric | Value | Reference |

| 3'-C-Methyladenosine (α-anomer) | Human Leukemia & Carcinoma | IC50 | ~18 µM | (Franchetti et al., as cited in a review) |

Key Experimental Protocols

The synthesis of purine α-nucleoside analogs in the early days of research relied on classical methods that often resulted in mixtures of anomers, necessitating careful separation and characterization. Below are detailed methodologies for two of the earliest and most significant syntheses.

Synthesis of α-Adenosine (Wright et al., 1958)

The first reported chemical synthesis of α-adenosine utilized the mercuri procedure, a common method for nucleoside synthesis at the time.

Experimental Workflow:

Methodology:

-

Preparation of Chloromercuri-6-benzamidopurine: 6-Benzamidopurine was reacted with mercuric chloride in the presence of a base to form the chloromercuri derivative.

-

Preparation of the Glycosyl Halide: 5-O-Benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate was prepared from D-ribose.

-

Condensation: The chloromercuri-6-benzamidopurine was condensed with the glycosyl halide in a suitable solvent, such as xylene, under reflux. This reaction proceeds via an SN2-like mechanism at the anomeric carbon of the sugar.

-

Deprotection: The resulting mixture of protected anomers was treated with a base, such as sodium methoxide in methanol, to remove the benzoyl and carbonate protecting groups.

-

Separation: The α and β anomers of adenosine were then separated by fractional crystallization or chromatography.

Synthesis of α-Deoxyadenosine (Robins et al., 1960)

The first synthesis of α-deoxyadenosine involved a fusion reaction, a method that relies on heating the reactants together without a solvent.

Experimental Workflow:

Methodology:

-

Preparation of the Sugar: 1,3,5-Tri-O-acetyl-2-deoxy-D-ribofuranose was prepared from 2-deoxy-D-ribose.

-

Fusion Reaction: 2,6-Dichloropurine and the acetylated deoxyribose were heated together under reduced pressure. This direct condensation method often favors the formation of the thermodynamically more stable anomer, which in this case, yielded a significant amount of the α-anomer.

-

Ammonolysis: The resulting dichloropurine nucleoside was treated with methanolic ammonia to replace the chloro groups with amino groups, yielding the adenosine analog.

-

Dehalogenation: Catalytic dehalogenation was performed to remove the remaining chloro group, affording α-deoxyadenosine.

Early Insights into Mechanism of Action and Biological Role

The initial hypotheses regarding the mechanism of action of purine α-nucleoside analogs were largely centered on their potential to act as antimetabolites. The prevailing thought was that their structural similarity to natural nucleosides would allow them to interact with enzymes involved in nucleic acid synthesis, but their altered stereochemistry would prevent them from being properly utilized, leading to metabolic disruption.

Proposed Mechanism of Action:

The resistance of α-anomers to enzymatic cleavage by nucleoside phosphorylases was a significant early observation. This suggested that while they might be substrates for anabolic enzymes like kinases, they could evade catabolic pathways, potentially leading to a longer intracellular half-life and sustained biological effects. The primary proposed mechanism was the inhibition of DNA and RNA synthesis, either through competitive inhibition of polymerases or through incorporation into the growing nucleic acid chain, leading to chain termination or dysfunctional nucleic acids. However, detailed studies on these specific interactions were limited in the early period of research.

Conclusion

The early research on purine α-nucleoside analogs, from the late 1950s to the 1970s, was a period of fundamental discovery. The development of synthetic methods, such as the mercuri and fusion procedures, enabled the creation of these novel anomers. Initial biological studies revealed their intriguing resistance to enzymatic degradation and hinted at their potential as anticancer agents. While the quantitative data from this era is sparse, the foundational knowledge generated on their synthesis, stability, and proposed mechanisms of action provided a crucial stepping stone for future, more detailed investigations into the therapeutic potential of nucleoside analogs with unconventional stereochemistry. This guide serves as a testament to the pioneering spirit of early researchers and a valuable resource for contemporary scientists seeking to build upon this legacy.

The Potential Role of Alpha-Inosine and Its Beta Anomer in Prebiotic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The RNA World and the Purine Problem

The "RNA world" hypothesis is a compelling framework for the origin of life, suggesting that RNA, with its dual capacity for storing genetic information and catalyzing chemical reactions, predated DNA and proteins.[1][2] A central challenge to this hypothesis is the prebiotic synthesis of RNA's building blocks, the ribonucleotides. While plausible pathways for the synthesis of pyrimidine nucleosides (cytidine and uridine) have been demonstrated, efficient prebiotic routes to the canonical purine nucleosides, adenosine and particularly guanosine, remain elusive.[3][4] This "purine problem" has led researchers to explore the possibility that alternative purine nucleosides may have played a role in the earliest genetic material. This guide explores the potential roles of inosine, with a specific focus on its alpha and beta anomers, in the context of prebiotic chemistry.

The Anomer Problem in Prebiotic Nucleoside Synthesis: Alpha- vs. Beta-Inosine

A fundamental challenge in the prebiotic synthesis of nucleosides is controlling the stereochemistry of the glycosidic bond that links the nucleobase to the ribose sugar. This bond can form in two orientations, resulting in either the alpha (α) or beta (β) anomer. In all known life, nucleic acids are exclusively composed of the beta-anomers of nucleosides. However, abiotic synthesis of nucleosides often results in a mixture of both alpha and beta anomers, with the alpha anomer sometimes being the major product.

While the user's query specifically mentioned "alpha-inosine," the available scientific literature does not support a significant functional role for the alpha-anomer of inosine in prebiotic chemistry. Instead, it is largely considered an undesired side product of non-specific prebiotic synthesis. The key focus of research has been on the surprising utility of its naturally occurring counterpart, beta-inosine (hereafter referred to simply as inosine), as a potential solution to the purine problem.

Beta-Inosine as a Plausible Guanine Surrogate

Research by the Szostak laboratory has provided compelling evidence that inosine could have served as a surrogate for guanosine in primordial RNA.[5][6] Inosine is the deamination product of adenosine and differs from guanosine by the absence of an exocyclic amino group at the C2 position. This seemingly minor difference has significant implications for both prebiotic synthesis and the function of early RNA.

Plausible Prebiotic Synthesis of Inosine

A significant advantage of inosine over guanosine in a prebiotic context is its potential formation from adenosine.[5] Plausible prebiotic syntheses for adenosine are considered more robust than for guanosine. Adenosine can be deaminated to form inosine. While this reaction is slow in pure water, it is significantly accelerated by the presence of nitrous acid (HNO₂), which could have been formed from atmospherically generated nitrogen oxides or from cometary impacts on the early Earth.[5]

Caption: Plausible prebiotic synthesis of inosine via deamination of adenosine.

Quantitative Analysis of Beta-Inosine in Non-Enzymatic RNA Replication

The viability of inosine as a guanine surrogate depends on its ability to participate in non-enzymatic RNA replication with sufficient speed and accuracy. Experiments have shown that inosine performs surprisingly well in this regard.[5][6]

Reaction Rates

In template-directed primer extension reactions using 2-aminoimidazole-activated monomers, inosine (2AIpI) exhibits a high rate of incorporation when paired with cytosine in the template. This rate is comparable to that of other canonical Watson-Crick base pairings and significantly faster than the incorporation of adenosine opposite uridine.[5]

| Template Base | Incoming Monomer | Rate of Primer Extension (h⁻¹) |

| C | 2AIpI | 6.4[5] |

| U | 2AIpA | 3.1[5] |

| G | 2AIpC | Similar to I:C pairing[5] |

Data extracted from Kim et al., 2018.[5]

Fidelity of Replication

The fidelity of non-enzymatic RNA replication is a critical factor for the stable inheritance of genetic information. Inosine primarily pairs with cytosine, but can also form wobble pairs with uracil and adenine. The rate of misincorporation of inosine opposite uracil is slower than the misincorporation of guanosine opposite uracil.[5]

| Template Base | Incoming Monomer | Rate of Incorporation (h⁻¹) |

| U | 2AIpI | 0.17[5] |

| U | 2AIpG | 0.58[5] |

Data extracted from Kim et al., 2018.[5]

Furthermore, the "stalling effect," where primer extension slows after a mismatch, enhances the fidelity of the full-length products. A primer ending in an inosine that is correctly paired with a template cytosine shows a minimal stalling factor, meaning that subsequent primer extension is not significantly inhibited.[5]

Thermodynamic Stability of Inosine-Containing RNA Duplexes

The substitution of guanosine with inosine affects the thermal stability of RNA duplexes. The G:C base pair has three hydrogen bonds, while the I:C base pair has two. Consequently, replacing a G:C pair with an I:C pair decreases the stability of an RNA duplex.[5][7] This lower melting temperature could have been advantageous for prebiotic RNA replication, facilitating the separation of RNA strands during thermal cycling in environments like hydrothermal vents.[5]

| Base Pair | Relative Stability | Implication for Prebiotic Replication |

| G:C | High | More stable duplex, harder to separate strands |

| I:C | Lower | Less stable duplex, easier to separate strands for replication |

Experimental Protocols

Non-enzymatic RNA Primer Extension Assay

This protocol is adapted from the methods described by Kim et al. (2018).[5]

-

Preparation of Primer/Template Duplexes:

-

Synthesize RNA primers and templates using standard solid-phase phosphoramidite chemistry.

-

Prepare an annealing mixture containing the RNA primer and template in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

-

Heat the mixture to 95°C for 30 seconds.

-

Slowly cool the mixture to room temperature to allow for proper annealing of the primer and template.

-

-

Activation of Mononucleotides:

-

Synthesize 2-aminoimidazole-activated ribonucleoside 5'-monophosphates (2AIp-NMPs) for A, U, C, G, and I according to established protocols.

-

-

Primer Extension Reaction:

-

Prepare the reaction mixture by combining the annealed primer/template duplex with a buffered solution containing MgCl₂ (e.g., final concentration of 100-200 mM) and Tris-HCl, pH 8.0.

-

Initiate the reaction by adding the desired 2AIp-NMP to the mixture.

-

Incubate the reaction at a constant temperature (e.g., 25°C).

-

Take aliquots at various time points and quench the reaction by adding an excess of EDTA.

-

-

Analysis:

-

Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA bands by autoradiography (if using radiolabeled primers) or a suitable fluorescent stain.

-

Quantify the fraction of extended primer over time to determine the reaction kinetics.

-

Caption: Workflow for non-enzymatic RNA primer extension experiments.

Conclusion and Future Directions

The investigation into the roles of inosine anomers in prebiotic chemistry highlights a key principle: the building blocks of early life may have been different from, and perhaps simpler than, those found in modern biological systems. While this compound does not appear to have a functional role, the evidence for beta-inosine as a plausible surrogate for guanosine in a primordial RNA world is strong. Its favorable performance in non-enzymatic RNA replication and its plausible prebiotic synthesis from adenosine address a significant challenge to the RNA world hypothesis.

Future research in this area will likely focus on several key questions:

-

Can a complete genetic system based on A, U, C, and I be shown to support the replication and evolution of functional RNAs (ribozymes)?

-

What were the selective pressures that led to the eventual replacement of inosine with guanosine in the genetic code?

-

Can more robust and efficient prebiotic syntheses of all four ribonucleotides (A, U, C, and I) be demonstrated under a single, geochemically plausible scenario?

The study of inosine and other non-canonical nucleosides continues to be a fruitful area of research, providing valuable insights into the chemical origins of life and the transition from a simple chemical world to the complex biological world we know today.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of guanine to inosine substitution on stability of canonical DNA and RNA duplexes: molecular dynamics thermodynamics integration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijpmbs.com [ijpmbs.com]

Alpha-Inosine: A Technical Guide to a Rare Nucleoside Analog for Researchers and Drug Development Professionals

Introduction

In the vast landscape of nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics, the stereochemistry at the anomeric carbon of the ribose sugar moiety plays a crucial role in determining biological activity.[1] Naturally occurring nucleosides predominantly exist in the β-configuration.[2][3] Their α-anomers, where the nucleobase is oriented axially to the sugar ring, are exceedingly rare in nature.[2] This guide focuses on one such rare molecule: alpha-inosine (α-inosine). While its counterpart, β-inosine (commonly known as inosine), is a well-studied intermediate in purine metabolism with diverse physiological roles, α-inosine remains a largely unexplored entity.[4][5] This document aims to provide a comprehensive technical overview of α-inosine, drawing upon the broader knowledge of α-nucleosides to illuminate its potential for researchers, scientists, and professionals in drug development.

Core Concepts: The Alpha and Beta Distinction

The fundamental difference between α- and β-nucleosides lies in the stereochemical orientation of the glycosidic bond that links the nucleobase to the sugar. In β-nucleosides, the nucleobase is on the same side of the sugar ring as the C5' exocyclic carbon. In α-nucleosides, the nucleobase is on the opposite side. This seemingly subtle structural alteration can lead to significant differences in their biochemical properties, including increased stability against enzymatic degradation.[2]

Synthesis of Alpha-Nucleosides: A General Overview

The synthesis of α-nucleosides is often a synthetic challenge, as the β-anomer is typically the thermodynamically favored product.[2] However, several methods have been developed to achieve the desired α-configuration. These include:

-

The Mercuri Procedure: An older method involving the reaction of a heavy metal salt of the nucleobase with a glycosyl halide.

-

Fusion Reaction: This method involves heating a mixture of the nucleobase and an acylated sugar, often in the presence of a catalyst.

-

Vorbrüggen Glycosylation: A widely used modern method that employs silylated heterocycles and a Lewis acid catalyst to promote the formation of the glycosidic bond.[2]

The choice of method and reaction conditions, such as the solvent and catalyst, can influence the α/β anomer ratio.[2] A generalized workflow for the synthesis of an α-nucleoside is presented below.

Caption: A generalized experimental workflow for the synthesis of α-inosine via Vorbrüggen glycosylation.

Biological Properties and Potential Applications

Due to the scarcity of research on α-inosine, its specific biological activities are not well-documented. However, based on the known properties of other α-nucleoside analogs, several potential areas of interest can be proposed.

Table 1: Potential Biological Properties of this compound based on Alpha-Nucleoside Characteristics

| Property | Description | Potential Application | Reference |

| Enzymatic Stability | α-nucleosides often exhibit higher resistance to cleavage by phosphorylases and hydrolases compared to their β-counterparts. | Increased bioavailability and longer half-life as a therapeutic agent. | [2] |

| Antiviral Activity | Many nucleoside analogs function by being incorporated into viral DNA or RNA, leading to chain termination. The altered stereochemistry of α-inosine could make it a selective inhibitor of viral polymerases. | Treatment of viral infections, such as those caused by HIV, hepatitis B and C, and herpes simplex virus. | [6][7][8] |

| Anticancer Activity | Nucleoside analogs can disrupt DNA synthesis in rapidly dividing cancer cells. The stability and unique structure of α-inosine might lead to novel anticancer mechanisms. | Development of new chemotherapeutic agents. | [9] |

| Modulation of Purinergic Signaling | β-inosine is known to interact with adenosine receptors, albeit with lower affinity than adenosine.[10][11] The α-anomer may exhibit altered affinity or selectivity for these receptors, potentially leading to different downstream signaling effects. | Treatment of inflammatory conditions, neurological disorders, and immune system modulation. | [10][12] |

Signaling Pathways: The Known and the Hypothetical

The biological effects of β-inosine are, in many cases, mediated through its interaction with adenosine receptors (A1, A2A, A2B, and A3).[10][11][13] Activation of these G protein-coupled receptors can trigger various downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[10][12]

Given the lack of specific data for α-inosine, its interaction with these pathways is speculative. The altered stereochemistry could potentially lead to:

-

Altered Receptor Binding: α-inosine may not bind to adenosine receptors in the same manner as β-inosine, or it might interact with entirely different receptors.

-

Biased Agonism: If it does bind, it could act as a biased agonist, preferentially activating certain downstream pathways over others.

-

Antagonism: It might act as an antagonist, blocking the effects of endogenous adenosine and inosine.

The following diagram illustrates the known signaling pathway for β-inosine and a hypothetical interaction for α-inosine.

Caption: Known signaling of β-inosine via the A2A receptor and a hypothetical interaction for α-inosine.

Experimental Protocols

Due to the lack of specific studies on α-inosine, a detailed experimental protocol for its biological evaluation is not available. However, a generalized protocol for the synthesis of an α-nucleoside, adapted from established methods, is provided below. This can serve as a starting point for the preparation of α-inosine for further investigation.

Protocol: Synthesis of an Alpha-Nucleoside (General Procedure)

-

Preparation of Silylated Nucleobase:

-

Suspend the nucleobase (e.g., hypoxanthine) in a suitable solvent (e.g., anhydrous acetonitrile).

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture under an inert atmosphere (e.g., argon) until a clear solution is obtained.

-

Remove the solvent under reduced pressure to obtain the silylated nucleobase.

-

-

Glycosylation Reaction:

-

Dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α/β-D-ribofuranose) and the silylated nucleobase in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0°C.

-

Slowly add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

-

Workup and Purification:

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the α and β anomers.

-

-

Deprotection:

-

Dissolve the protected α-nucleoside in a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin.

-

Filter and concentrate the solution to obtain the crude α-nucleoside.

-

-

Final Purification:

-

Purify the crude product by recrystallization or further chromatography to obtain the pure α-nucleoside.

-

Quantitative Data

As α-inosine is a rare and largely unstudied compound, there is a lack of specific quantitative data such as EC50, IC50, or pharmacokinetic parameters in the public domain. For context, the following table summarizes some quantitative data for the well-characterized β-anomer, inosine, in its interaction with the adenosine A2A receptor.

Table 2: Quantitative Data for β-Inosine at the Adenosine A2A Receptor

| Parameter | Value | Cell Line/System | Reference |

| EC50 (cAMP production) | 300.7 µM | CHO cells expressing human A2A receptor | [10] |

| EC50 (ERK1/2 phosphorylation) | 89.38 µM | CHO cells expressing human A2A receptor | [10] |

These values for β-inosine highlight its significantly lower potency compared to adenosine and provide a benchmark against which the activity of α-inosine could be compared in future studies.

Future Directions and Conclusion

This compound represents an intriguing yet under-investigated area of nucleoside chemistry and pharmacology. The unique structural properties inherent to α-nucleosides, such as enhanced enzymatic stability, suggest that α-inosine could possess novel biological activities distinct from its well-known β-anomer. Future research should focus on the efficient and stereoselective synthesis of α-inosine to enable a thorough investigation of its potential as an antiviral, anticancer, or immunomodulatory agent. Elucidating its interactions with purinergic receptors and other cellular targets will be crucial in uncovering its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this rare and promising nucleoside analog.

References

- 1. Inosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Inosine in Biology and Disease [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

- 10. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

Methodological & Application

Synthesis of α-Inosine: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosine, a naturally occurring purine nucleoside, is a key intermediate in the metabolism of purines. While the β-anomer of inosine is common in biological systems, its stereoisomer, α-inosine, represents a class of rare but increasingly important molecules in drug discovery and biotechnology.[1] The unique stereochemistry of α-nucleosides imparts distinct biological and physical properties, including altered stability and recognition by enzymes, making them valuable tools for the development of novel therapeutics and diagnostics. This document provides detailed protocols for the chemical synthesis of α-inosine, focusing on the widely utilized Vorbrüggen glycosylation method and an alternative anomerization procedure. As enzymatic methods are highly stereoselective towards the natural β-anomer, chemical synthesis remains the primary route for obtaining α-inosine.

Chemical Synthesis of α-Inosine

The stereoselective synthesis of α-nucleosides presents a significant challenge due to the thermodynamic preference for the β-anomer.[2] The primary methods for obtaining α-inosine involve direct glycosylation under conditions that favor the α-anomer or the anomerization of the more readily available β-inosine.

Method 1: Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)

The Vorbrüggen glycosylation is a robust and widely used method for the formation of the N-glycosidic bond in nucleosides.[1][2] It involves the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. By carefully selecting the starting materials and reaction conditions, the formation of the α-anomer can be favored.

Workflow for Vorbrüggen Glycosylation of Hypoxanthine

Experimental Protocol: Vorbrüggen Glycosylation

Materials:

-

Hypoxanthine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Silylation of Hypoxanthine:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend hypoxanthine (1 equivalent) in a mixture of hexamethyldisilazane (HMDS, 4-5 equivalents) and a catalytic amount of ammonium sulfate.

-

Reflux the mixture at 130-140°C for 4-6 hours, or until the solution becomes clear.

-

Remove the excess HMDS under reduced pressure to obtain the persilylated hypoxanthine as a solid or oil. Use this directly in the next step.

-

-

Glycosylation:

-

Dissolve the silylated hypoxanthine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., SnCl₄ or TMSOTf, 1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Inosine:

-

Quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the anomeric mixture of protected inosine.

-

-

Deprotection:

-

Dissolve the protected α-inosine fraction in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 M in methanol) and stir at room temperature for 4-8 hours. Monitor the deprotection by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the crude α-inosine by recrystallization or silica gel chromatography to yield the final product.

-

Quantitative Data for Vorbrüggen Glycosylation of Purine Nucleosides

| Parameter | Value/Condition | Reference |

| Starting Materials | Silylated Hypoxanthine, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | [2][3] |

| Catalyst | SnCl₄ or TMSOTf | [3][4] |

| Solvent | Dichloromethane or 1,2-Dichloroethane | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 12 - 24 hours | [3] |

| Typical Yield (α/β mixture) | 60 - 85% | General estimate |

| α:β Anomer Ratio | Varies (can be influenced by catalyst and conditions) | [1] |

| Deprotection Reagent | Sodium Methoxide in Methanol | [4] |

Method 2: Anomerization of β-Inosine